

# O-2172: A Technical Guide to a Novel Carbocyclic Methylphenidate Analog

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | O-2172    |           |
| Cat. No.:            | B12762857 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

O-2172, also known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a carbocyclic analog of methylphenidate developed by Organix Inc.[1] It acts as a potent and selective dopamine reuptake inhibitor (DRI)[1][2][3]. Structurally, O-2172 is distinguished from methylphenidate by the substitution of a 3,4-dichloro moiety on the phenyl ring and the replacement of the piperidine ring with a cyclopentane ring[1]. This modification, particularly the removal of the nitrogen lone pair, has been a subject of interest in medicinal chemistry to understand the structural requirements for dopamine transporter (DAT) binding and reuptake inhibition[1]. This technical guide provides a comprehensive overview of the available data on O-2172, including its pharmacological profile, a comparison with methylphenidate, and detailed experimental methodologies for its in vitro characterization.

## **Chemical and Physical Properties**



| Property          | Value                                                                                                  | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate                                                     | [1]       |
| Synonyms          | DCCPM, Methyl 3,4-dichloro-<br>α-cyclopentylbenzeneacetate                                             | [1][4]    |
| CAS Number        | 521062-92-0                                                                                            | [1][4]    |
| Molecular Formula | C14H16Cl2O2                                                                                            | [1][4]    |
| Molar Mass        | 287.18 g⋅mol <sup>-1</sup>                                                                             | [1]       |
| SMILES            | Clc1ccc(cc1Cl)C(C(=O)OC)C2<br>CCCC2                                                                    | [1]       |
| InChI             | InChI=1S/C14H16Cl2O2/c1-<br>18-14(17)13(9-4-2-3-5-9)10-6-<br>7-11(15)12(16)8-10/h6-<br>9,13H,2-5H2,1H3 | [1]       |

## Pharmacology Mechanism of Action

**O-2172** is a potent inhibitor of the dopamine transporter (DAT)[1][2][3]. By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, **O-2172** increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is shared with its parent compound, methylphenidate, which is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI)[5]. The primary pharmacological activity of **O-2172** is attributed to its high affinity for the DAT[2][3].

### In Vitro Binding Affinity and Potency

The inhibitory activity of **O-2172** at the dopamine and serotonin transporters has been quantified through in vitro radioligand binding assays. The available data is summarized in the table below, alongside comparative data for methylphenidate.



| Compound                         | Transporter                                 | Assay Type                           | IC <sub>50</sub> (nM) | Kı (nM) | Reference |
|----------------------------------|---------------------------------------------|--------------------------------------|-----------------------|---------|-----------|
| O-2172                           | DAT                                         | Inhibition of [3H]WIN 35,428 binding | 47                    | -       | [2][3]    |
| SERT                             | Inhibition of<br>[³H]citalopra<br>m binding | 7000                                 | -                     | [2][3]  |           |
| d-threo-<br>Methylphenid<br>ate  | DAT                                         | Inhibition of [3H]WIN 35,428 binding | -                     | 161     | [6]       |
| NET                              | Inhibition of [3H]nisoxetine binding        | -                                    | 240                   | [6]     |           |
| SERT                             | Inhibition of [³H]paroxetin e binding       | >10000                               | -                     | [6]     |           |
| dl-threo-<br>Methylphenid<br>ate | DAT                                         | Inhibition of [3H]WIN 35,428 binding | 100 - 200             | 34      | [7]       |
| NET                              | Inhibition of [3H]nisoxetine binding        | 380 - 800                            | 38                    | [8]     |           |
| SERT                             | Inhibition of [³H]paroxetin e binding       | >10000                               | >10000                | [7]     |           |

Note:  $IC_{50}$  (Half-maximal inhibitory concentration) and  $K_i$  (Inhibition constant) values can vary depending on the specific experimental conditions.



Based on the available data, **O-2172** demonstrates high affinity and selectivity for the dopamine transporter over the serotonin transporter[2][3]. It is reported to have approximately one-third the potency of methylphenidate[1].

### **Synthesis**

While a detailed, step-by-step synthesis protocol for **O-2172** is not readily available in a dedicated publication, the general synthetic route can be inferred from the primary literature describing its analogs. The synthesis of methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate would likely involve the reaction of a 3,4-dichlorophenylacetic acid derivative with a cyclopentyl-containing intermediate, followed by esterification. A plausible synthetic workflow is outlined below.



Click to download full resolution via product page

A plausible synthetic workflow for **O-2172**.

## **Experimental Protocols**

The following are detailed methodologies for key in vitro experiments used to characterize compounds like **O-2172**. These protocols are based on standard procedures reported in the literature for dopamine and serotonin transporter binding assays.

## Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (IC<sub>50</sub> or K<sub>i</sub>) of **O-2172** for the dopamine transporter.



#### Materials:

- HEK-293 cells stably expressing human DAT (hDAT)
- [3H]WIN 35,428 (radioligand)
- Cocaine or GBR 12909 (for determining non-specific binding)
- O-2172 (test compound)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- · Wash Buffer: Ice-cold Assay Buffer
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine
- Cell harvester
- Scintillation counter and scintillation fluid

#### Procedure:

- Membrane Preparation:
  - Culture hDAT-expressing HEK-293 cells to confluency.
  - Harvest cells and homogenize in ice-cold assay buffer.
  - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
  - Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
  - Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).



#### · Binding Assay:

- In a 96-well plate, add the following to each well in triplicate:
  - Total Binding: 50 μL of assay buffer, 50 μL of [³H]WIN 35,428 (at a concentration near its K<sub>a</sub>), and 100 μL of the membrane preparation (typically 10-20 μg of protein).
  - Non-specific Binding: 50 μL of cocaine (10 μM final concentration), 50 μL of [³H]WIN 35,428, and 100 μL of the membrane preparation.
  - Competition Binding: 50 μL of **O-2172** at various concentrations (e.g., 10<sup>-11</sup> to 10<sup>-5</sup> M),
     50 μL of [<sup>3</sup>H]WIN 35,428, and 100 μL of the membrane preparation.
- Incubate the plate at 4°C for 2 hours with gentle agitation.

#### Filtration and Counting:

- Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

#### Data Analysis:

- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **O-2172** concentration.
- Determine the IC<sub>50</sub> value using non-linear regression analysis (sigmoidal dose-response curve).
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + ([L]/K_a))$ , where [L] is the concentration of the radioligand and  $K_a$  is its dissociation constant.





Click to download full resolution via product page

Workflow for DAT radioligand binding assay.



## Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is analogous to the DAT binding assay, with the primary differences being the cell line, radioligand, and non-specific binding agent.

Objective: To determine the binding affinity (IC50 or Ki) of **O-2172** for the serotonin transporter.

#### Materials:

- HEK-293 cells stably expressing human SERT (hSERT)
- [3H]Citalopram or [3H]Paroxetine (radioligand)
- Fluoxetine or imipramine (for determining non-specific binding)
- O-2172 (test compound)
- Other materials are as listed for the DAT binding assay.

Procedure: The procedure follows the same steps as the DAT binding assay, with the following substitutions:

- Use hSERT-expressing cells.
- Use [3H]Citalopram or [3H]Paroxetine as the radioligand.
- Use a high concentration of fluoxetine or imipramine to determine non-specific binding.

### **Signaling Pathways**

The inhibition of dopamine and norepinephrine reuptake by compounds like **O-2172** and methylphenidate leads to an increase in the synaptic concentration of these neurotransmitters, which in turn modulates downstream signaling cascades.

# Dopamine Transporter (DAT) Inhibition Signaling Pathway



### Foundational & Exploratory

Check Availability & Pricing

Inhibition of DAT by **O-2172** prevents the reuptake of dopamine into the presynaptic neuron. The resulting increase in synaptic dopamine leads to enhanced activation of postsynaptic dopamine receptors (D1 and D2 families), which are G-protein coupled receptors that modulate adenylyl cyclase activity and intracellular calcium levels.





Click to download full resolution via product page

Dopamine transporter inhibition by **O-2172**.



## Norepinephrine Transporter (NET) Inhibition Signaling Pathway

While **O-2172**'s affinity for the norepinephrine transporter (NET) has not been explicitly reported, its parent compound, methylphenidate, is a known NET inhibitor. Inhibition of NET increases synaptic norepinephrine, leading to enhanced activation of adrenergic receptors on the postsynaptic membrane, which can be coupled to various G-proteins (Gs, Gi, Gq) to initiate diverse downstream signaling events.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. O-2172 Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Methylphenidate Wikipedia [en.wikipedia.org]
- 6. Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review -PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [O-2172: A Technical Guide to a Novel Carbocyclic Methylphenidate Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12762857#o-2172-as-a-methylphenidate-analog]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com